molecular formula C5H4FN3 B567569 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1269293-60-8

5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B567569
M. Wt: 125.106
InChI Key: FPOCZSWNTKSRCQ-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile is a chemical compound . Pyrazoles are an important class of heterocyclic compounds and have been studied for more than a century . They are found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . The synthesis of 5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives involves a direct fluorination reaction with a fluorination gas comprising or consisting of elemental fluorine (F2) .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various techniques such as 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The experimental FT-IR and 1H and 13C NMR chemical shifts can be compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .


Chemical Reactions Analysis

Pyrazole synthesis often involves reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidation employing bromine . Other reactions include Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile can be predicted . For example, its boiling point is predicted to be 229.0±20.0 °C and its density is predicted to be 1.26±0.1 g/cm3 .

Safety And Hazards

The safety and hazards of pyrazole derivatives can be found in their safety data sheets . For example, the safety data sheet of a similar compound, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, includes hazard statements such as H302, H312, and H332 .

Future Directions

Pyrazole derivatives have potential applications in the pharmaceutical industry . They have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases . The future directions of research on pyrazole derivatives may involve developing new strategies to access these valuable structures and exploring their potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

5-fluoro-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOCZSWNTKSRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700115
Record name 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile

CAS RN

1269293-60-8
Record name 1H-Pyrazole-4-carbonitrile, 5-fluoro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269293-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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